molecular formula C14H10ClNO3 B1345446 3-(4-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-41-9

3-(4-Acetoxybenzoyl)-2-chloropyridine

Cat. No. B1345446
M. Wt: 275.68 g/mol
InChI Key: ARSVWYKCZYQXRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, “Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate” was synthesized by acylation of acetoacetic ester with 4-acetoxybenzoyl chloride, followed by cleavage of aroylacetoacetic ester and hydrolysis of the protecting acetate group .


Molecular Structure Analysis

The molecular structure of “4-acetoxybenzoyl chloride”, a related compound, has been analyzed. It has a molecular weight of 198.60 g/mol and contains 13 heavy atoms. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-acetoxybenzoyl chloride”, a related compound, have been analyzed. It has a molecular weight of 198.60 g/mol. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

1. Polymethacrylates with Pendant Charge-Transporting Groups

  • Application Summary: This research involves the synthesis of polymethacrylates with pendant charge-transporting groups via a process called reversible addition–fragmentation chain transfer (RAFT) polymerization .
  • Methods of Application: The process involves the polymerization of functional polymers with hole- or electron-transporting groups. The polymerization is controlled by cumyl dithiobenzoate (CDB) as a chain transfer agent (CTA) and 2,2-azobisisobutyronitrile (AIBN) as an initiator in a benzene solution .
  • Results or Outcomes: The resulting polymers have controlled molecular weights and low polydispersity indexes. These polymers have been characterized by NMR, UV–Vis spectroscopy, and cyclic voltammetry (CV) .

2. Synthesis of Various Heterocycles

  • Application Summary: This research involves the synthesis of various heterocycles using 4-(4-Acetylaminophenyl)-4-Oxo-But-2-Enoic Acid .
  • Methods of Application: The process involves the reaction of the compound with different nucleophiles in various mediums .
  • Results or Outcomes: The reactions yield some important heterocyclic derivatives .

properties

IUPAC Name

[4-(2-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-11-6-4-10(5-7-11)13(18)12-3-2-8-16-14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVWYKCZYQXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642178
Record name 4-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetoxybenzoyl)-2-chloropyridine

CAS RN

898786-41-9
Record name 4-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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